4-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenyl 1,3-benzodioxole-5-carboxylate
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Overview
Description
4-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenyl 1,3-benzodioxole-5-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound consists of a benzodioxole core linked to a morpholinyl-substituted phenyl group through an imine linkage, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenyl 1,3-benzodioxole-5-carboxylate typically involves a multi-step process:
Formation of the Imine Linkage: The initial step involves the condensation of 4-(morpholin-4-yl)aniline with 4-formylphenyl 1,3-benzodioxole-5-carboxylate under acidic conditions to form the imine linkage.
Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenyl 1,3-benzodioxole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to convert the imine group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenyl 1,3-benzodioxole-5-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenyl 1,3-benzodioxole-5-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenyl 1,3-benzodioxole-5-carboxylate: shares structural similarities with other imine-containing compounds and benzodioxole derivatives.
Examples: This compound, 4-(4-methylphenoxy)propionic acid, and (4-substituted-phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine derivatives
Uniqueness
Structural Features: The presence of both a morpholinyl group and a benzodioxole core linked through an imine bond makes it unique.
Applications: Its versatility in various fields, including chemistry, biology, and industry, sets it apart from other similar compounds.
Properties
Molecular Formula |
C25H22N2O5 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
[4-[(4-morpholin-4-ylphenyl)iminomethyl]phenyl] 1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C25H22N2O5/c28-25(19-3-10-23-24(15-19)31-17-30-23)32-22-8-1-18(2-9-22)16-26-20-4-6-21(7-5-20)27-11-13-29-14-12-27/h1-10,15-16H,11-14,17H2 |
InChI Key |
BPCSMNMLEXAJFP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)N=CC3=CC=C(C=C3)OC(=O)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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